molecular formula C28H44NO2+ B1205546 Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium CAS No. 72013-76-4

Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium

Cat. No. B1205546
CAS RN: 72013-76-4
M. Wt: 426.7 g/mol
InChI Key: UQOOPIMXBSPVJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]-(phenylmethyl)ammonium is an alkylbenzene.

Scientific Research Applications

  • Inhibition of Enzymes : Benzethonium chloride has been shown to inhibit the proteolytic activity of certain enzymes. In one study, it was found to selectively inhibit aminopeptidase-like enzymes partially purified from human whole saliva, indicating its potential as a biochemical tool or therapeutic agent (Mäkinen, 1968).

  • Analytical Chemistry Applications : It has been used in gas-liquid chromatography for the determination of benzethonium chloride in various preparations. The study developed a method for its assay in aqueous solutions, highlighting its relevance in analytical chemistry (Kawase, Kanno, & Ukai, 1982).

  • Biochemistry Research : Benzethonium chloride has been studied in the context of liposome fusion. It was used to form fluorescently labeled liposomes and investigated for its role in liposome-liposome fusion, driven by polymer interactions. This has implications for understanding cellular processes and drug delivery systems (Beigel, Keren-Zur, Laster, & Loyter, 1988).

  • Synthetic Chemistry : Its derivatives have been used in the chemical synthesis of oligoribonucleotides, providing insights into nucleic acid chemistry and potential applications in molecular biology (Wu, Ogilvie, & Pon, 1989).

  • Electrochemistry : Studies have also explored its electrochemical properties, particularly in the context of electric double layer capacitor applications. This has implications for energy storage technologies and the development of novel ionic liquids (Sato, Masuda, & Takagi, 2004).

  • Organic Chemistry : Benzethonium chloride has been involved in studies on the stability and reactivity of various ammonium compounds, contributing to the broader understanding of organic reaction mechanisms and synthetic strategies (Leddy, Mckervey, & McSweeney, 1980).

properties

CAS RN

72013-76-4

Product Name

Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-o-tolyl)oxy)ethoxy)ethyl)ammonium

Molecular Formula

C28H44NO2+

Molecular Weight

426.7 g/mol

IUPAC Name

benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium

InChI

InChI=1S/C28H44NO2/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24/h9-15,20H,16-19,21-22H2,1-8H3/q+1

InChI Key

UQOOPIMXBSPVJI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2

Other CAS RN

62741-89-3
26248-39-5

Pictograms

Flammable

synonyms

((((1,1,3,3-tetramethylbutyl)cresoxy)ethoxy)ethyl)dimethylbenzylammonium chloride
Bactine
benzyldimethyl(2-(2-(4-(1,1,3,3- tetramethylbutyl)-tolyloxy)ethoxy)ethyl) ammonium chloride
Diaparene
Hyamine
methylbenzethonium
methylbenzethonium chloride
methylbenzethonium chloride, monohydrate
methylbenzethonium hydroxide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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